molecular formula C11H14O4 B8653203 2-Methoxyethoxymethoxybenzaldehyde CAS No. 106880-69-7

2-Methoxyethoxymethoxybenzaldehyde

Cat. No.: B8653203
CAS No.: 106880-69-7
M. Wt: 210.23 g/mol
InChI Key: DJQTXIYJHCNPSL-UHFFFAOYSA-N
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Description

2-Methoxyethoxymethoxybenzaldehyde (CAS: 139461-72-6) is a benzaldehyde derivative with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. Its structure consists of a benzaldehyde core substituted with a methoxyethoxymethoxy group (–OCH₂CH₂OCH₃) at the 3-position of the aromatic ring (meta to the aldehyde group) . This compound is primarily utilized in organic synthesis as a protected aldehyde intermediate, particularly in pharmaceutical and polymer research.

Properties

CAS No.

106880-69-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-methoxyethoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-5-3-2-4-10(11)8-12/h2-5,8H,6-7,9H2,1H3

InChI Key

DJQTXIYJHCNPSL-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The table below compares 2-Methoxyethoxymethoxybenzaldehyde with key analogues based on substituent groups, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Physical Properties Primary Applications
This compound 139461-72-6 C₁₁H₁₄O₄ 210.23 3-position Limited data; inferred liquid state Organic synthesis intermediate
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C₈H₈O₃ 152.15 2-hydroxy, 4-methoxy Melting point: ~100–110°C (literature) Flavoring agent, antimicrobial studies
5-Acetyl-2-methoxybenzaldehyde - C₁₀H₁₀O₃ 178.18 2-methoxy, 5-acetyl No hazard classification; stable solid Photoresist chemistry, polymer research
2-Methoxybenzaldehyde - C₈H₈O₂ 136.15 2-methoxy Boiling point: ~266.5°C (estimated) Perfumery, agrochemical intermediates
2-(Acetyloxy)-3-methoxybenzaldehyde 7150-01-8 C₁₀H₁₀O₄ 194.18 2-acetoxy, 3-methoxy Solid; sensitive to hydrolysis Protecting group strategies

Reactivity and Functional Group Influence

  • Aldehyde Reactivity : The aldehyde group in this compound is sterically shielded by the bulky methoxyethoxymethoxy group, reducing its electrophilicity compared to simpler benzaldehydes like 2-methoxybenzaldehyde. This makes it less reactive in nucleophilic additions but more stable under acidic or basic conditions .
  • Ether vs. Ester Substituents : Unlike 2-(acetyloxy)-3-methoxybenzaldehyde , which contains an ester group prone to hydrolysis, the methoxyethoxymethoxy group in the target compound offers enhanced hydrolytic stability, favoring its use in multi-step synthetic routes.
  • Hydroxy vs. Alkoxy Groups: 2-Hydroxy-4-methoxybenzaldehyde exhibits phenolic acidity (pKa ~10–12), enabling pH-dependent reactivity (e.g., chelation or deprotonation), whereas the methoxyethoxymethoxy group in the target compound is non-acidic and inert under most conditions.

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